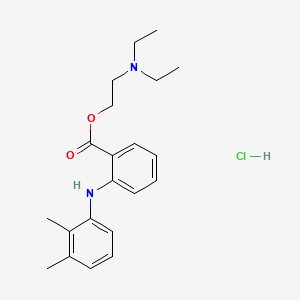

Mefenamic acid diethylaminoethyl ester

Description

Overview of Fenamate Chemical Class and Derivatives

The fenamates are a prominent class of nonsteroidal anti-inflammatory drugs (NSAIDs) derived from N-phenylanthranilic acid. derpharmachemica.comresearchgate.net This class includes well-known members such as mefenamic acid, flufenamic acid, and meclofenamic acid. mdpi.comyoutube.com The core structure of fenamates is characterized by an anthranilic acid moiety linked to a substituted phenyl ring via a nitrogen atom. derpharmachemica.com Mefenamic acid, chemically known as 2-(2,3-dimethylphenyl)aminobenzoic acid, is a widely used NSAID for the management of mild to moderate pain. researchgate.netwikipedia.org

The therapeutic action of fenamates is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. derpharmachemica.com However, the presence of a free carboxylic acid group, while crucial for their anti-inflammatory activity, is also associated with gastrointestinal side effects. derpharmachemica.com This has prompted extensive research into the synthesis of various derivatives to mitigate these adverse effects. derpharmachemica.comresearchgate.net

The chemical modification of fenamic acids, particularly at the carboxylic acid group, has led to the development of numerous ester and amide analogues. derpharmachemica.commdpi.com These modifications are designed to create prodrugs that can pass through the stomach without causing local irritation, and then release the active parent drug in the bloodstream or target tissues through enzymatic hydrolysis. derpharmachemica.comnih.gov

Rationale for Esterification in Pharmaceutical Design: Historical Context and Modern Perspectives

Esterification is a time-honored and widely utilized strategy in pharmaceutical design, primarily for the development of prodrugs. nist.gov A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active parent drug. The primary rationale for esterifying a drug, particularly one with a carboxylic acid moiety like mefenamic acid, is to improve its physicochemical and pharmacokinetic properties. nih.govnist.gov

Historically, esterification was employed to modify properties such as taste, odor, and solubility. In modern pharmaceutical science, the goals of esterification are more sophisticated and include:

Improving Bioavailability: By increasing the lipophilicity of a drug, esterification can enhance its absorption across biological membranes.

Reducing Gastrointestinal Toxicity: For acidic NSAIDs, masking the free carboxylic acid group as an ester can significantly reduce local irritation and the risk of ulceration in the stomach. derpharmachemica.comresearchgate.net The ester prodrug is designed to be stable in the acidic environment of the stomach and to be hydrolyzed by esterase enzymes in the plasma and other tissues to release the active drug. nih.gov

Enhancing Stability: Esterification can protect a drug from degradation, thereby increasing its shelf-life and stability in vivo.

Targeted Drug Delivery: Specific ester promoieties can be designed to be cleaved by enzymes that are abundant in a particular target organ or tissue, allowing for site-specific drug release.

Numerous studies have demonstrated the successful application of this strategy to various NSAIDs, including mefenamic acid. derpharmachemica.comnih.govderpharmachemica.com The synthesis of ester prodrugs has been shown to retain the anti-inflammatory activity of the parent drug while significantly reducing its ulcerogenic potential. derpharmachemica.com

Significance of Diethylaminoethyl Moiety in Chemical Compound Modification

The diethylaminoethyl (DEAE) moiety is a functional group that has found utility in various areas of chemistry and pharmacology. It consists of a diethylamine (B46881) group linked to an ethyl chain. The incorporation of a DEAE moiety into a drug molecule, typically through an ester or ether linkage, can impart several desirable properties.

The key feature of the DEAE group is its tertiary amine, which is basic and can be protonated at physiological pH. This has several implications for drug design:

Improved Water Solubility: The ability to form a salt at acidic pH can significantly enhance the aqueous solubility of a drug, which is often a challenge for poorly soluble compounds.

Modified Pharmacokinetics: The presence of the DEAE group can alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. For instance, it can influence a drug's ability to cross cell membranes and interact with drug transporters.

While the DEAE group is widely used in other contexts, such as in the preparation of DEAE-cellulose for chromatography, its application in the specific modification of mefenamic acid is less documented in readily available scientific literature.

Research Landscape and Gaps Pertaining to Mefenamic Acid Esters

The research landscape for mefenamic acid derivatives is rich with studies on various ester and amide prodrugs. derpharmachemica.comnih.govderpharmachemica.comtsijournals.com A significant body of work has focused on synthesizing and evaluating these compounds for improved therapeutic profiles, particularly with respect to reducing gastrointestinal toxicity. derpharmachemica.comresearchgate.net For instance, studies on α-tocopherol esters of mefenamic acid have shown enhanced anti-inflammatory and anti-nociceptive effects with reduced central nervous system toxicity. nih.gov Similarly, other ester derivatives have demonstrated comparable anti-inflammatory activity to the parent drug but with a significantly lower ulcerogenic index. derpharmachemica.com

Despite this extensive research into mefenamic acid esters, there is a notable gap in the scientific literature concerning the specific compound Mefenamic acid diethylaminoethyl ester . While its existence is confirmed by its Chemical Abstracts Service (CAS) number (55098-70-9), detailed studies on its synthesis, chemical characterization, and pharmacological evaluation are not widely available in peer-reviewed journals. chemicalbook.com

This lack of specific data presents a clear research gap. Future investigations could focus on:

Synthesis and Characterization: Developing and optimizing a synthetic route for this compound and thoroughly characterizing its chemical structure and properties using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the ester to understand how the DEAE moiety influences its behavior in the body.

Pharmacodynamic Evaluation: Conducting in vivo studies to assess its anti-inflammatory, analgesic, and potential antipyretic activities in comparison to mefenamic acid.

Toxicity Profiling: A crucial aspect would be to determine its gastrointestinal toxicity and compare it with the parent drug to ascertain if the esterification strategy was successful in improving its safety profile.

The exploration of this compound could provide valuable insights into the role of the DEAE moiety in modifying the properties of fenamate-class NSAIDs and could potentially lead to the development of a safer anti-inflammatory agent.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

55098-70-9 |

|---|---|

Molecular Formula |

C21H29ClN2O2 |

Molecular Weight |

376.9 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 2-(2,3-dimethylanilino)benzoate;hydrochloride |

InChI |

InChI=1S/C21H28N2O2.ClH/c1-5-23(6-2)14-15-25-21(24)18-11-7-8-12-20(18)22-19-13-9-10-16(3)17(19)4;/h7-13,22H,5-6,14-15H2,1-4H3;1H |

InChI Key |

MVDKKGPNCQLJMW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C.Cl |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C.Cl |

Other CAS No. |

55098-70-9 |

Synonyms |

diethylaminoethyl 2-((2,3-dimethylphenyl)amino)benzoate MA-DEAE mefenamic acid diethylaminoethyl este |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Mefenamic Acid Diethylaminoethyl Ester

Established Synthetic Routes for Mefenamic Acid Esters

The formation of esters from mefenamic acid is primarily achieved through two well-documented chemical pathways: direct acid-catalyzed esterification and a two-step process involving the synthesis of an acyl chloride intermediate. These methods are foundational in organic chemistry and have been broadly applied to carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.comresearchgate.net

Esterification Reaction Mechanisms and Methodologies

The two principal methodologies for synthesizing mefenamic acid esters are the Fischer-Speier esterification and the acyl chloride pathway.

Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. organic-chemistry.orgmdpi.com The mechanism involves several reversible steps. Initially, a strong acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of mefenamic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (in this case, 2-(diethylamino)ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

Acyl Chloride Pathway: This is a non-equilibrium method that offers a more reactive starting material. Mefenamic acid is first converted into mefenamic acid chloride, a highly reactive acyl chloride. derpharmachemica.com This conversion is typically achieved by refluxing the mefenamic acid with a chlorinating agent such as thionyl chloride or acetyl chloride in a dry environment. derpharmachemica.comtsijournals.com The resulting mefenamic acid chloride is then reacted with the desired alcohol. The high reactivity of the acyl chloride allows the reaction to proceed readily, often at cooler temperatures (e.g., in an ice bath) and without the need for an acid catalyst. derpharmachemica.com The reaction mechanism is a nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the elimination of a chloride ion and the formation of the ester.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of mefenamic acid esters is crucial for achieving high yields and purity. The strategies for optimization differ depending on the chosen synthetic route.

For Fischer-Speier esterification , because it is an equilibrium process, reaction conditions are manipulated to shift the equilibrium towards the product side. organic-chemistry.org This is commonly achieved by either using a large excess of one of the reactants (usually the alcohol) or by removing water from the reaction mixture as it is formed, for instance, through azeotropic distillation. organic-chemistry.org The choice of catalyst and reaction temperature also plays a significant role. For example, studies on the synthesis of ethyl 2-((2,3-dimethylphenyl) amino) benzoate (B1203000) involved refluxing mefenamic acid in absolute ethanol (B145695) with concentrated sulfuric acid as the catalyst for seven hours. ekb.eg

In the acyl chloride pathway , optimization focuses on ensuring the complete conversion of mefenamic acid to its acyl chloride and preventing side reactions. Key conditions include performing the reaction under anhydrous (dry) conditions, as the acyl chloride is highly susceptible to hydrolysis back to the carboxylic acid. The reaction to form the acyl chloride often involves refluxing for several hours to ensure completion. derpharmachemica.com The subsequent reaction with the alcohol is typically performed under controlled temperatures to manage the reaction's exothermicity. Purification often involves washing the crude product to remove any unreacted starting materials or by-products, followed by recrystallization from a suitable solvent system like acetonitrile/methanol (B129727) to obtain the pure ester. derpharmachemica.com

Table 1: Comparison of General Esterification Methodologies for Mefenamic Acid

| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Mefenamic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux, Excess Alcohol or Water Removal | Uses common and inexpensive reagents. | Equilibrium reaction; may require forcing conditions for high yield. |

| Acyl Chloride Pathway | Mefenamic Acid, Chlorinating Agent (e.g., SOCl₂), Alcohol | Anhydrous (dry) conditions, often multi-step. | High reactivity, not limited by equilibrium, generally high yield. | Requires handling of moisture-sensitive and corrosive reagents. |

Novel Synthetic Approaches for Diethylaminoethyl Ester Formation

While the synthesis of mefenamic acid diethylaminoethyl ester can be achieved through established routes, research into novel synthetic approaches focuses on improving reaction efficiency, employing more environmentally benign catalysts, and streamlining the process.

Exploration of Catalytic Systems

Brønsted and Lewis Acids: Besides sulfuric acid, other catalysts like p-toluenesulfonic acid (p-TsOH) can be used for Fischer esterification. organic-chemistry.org Lewis acids such as hafnium(IV) and zirconium(IV) salts have also been reported as effective catalysts for direct ester condensation between carboxylic acids and alcohols. organic-chemistry.org

Coupling Reagents: An alternative to forming the acyl chloride is the use of coupling reagents that activate the carboxylic acid in situ. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). derpharmachemica.com This method, known as Steglich esterification, proceeds by forming a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. This approach avoids the harsh conditions of forming an acyl chloride but produces N,N'-dicyclohexylurea (DCU) as a byproduct that must be filtered off. derpharmachemica.com

Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid acid catalysts can be employed. Materials like graphene oxide have been shown to be efficient and reusable acid catalysts for esterification reactions. organic-chemistry.org

Stereoselective Synthesis Considerations

Stereoselectivity is not a consideration in the synthesis of this compound. The parent molecule, mefenamic acid, is achiral as it does not possess any stereocenters. Likewise, the alcohol reactant, 2-(diethylamino)ethanol, is also an achiral molecule. Consequently, their reaction product, this compound, is achiral, and its synthesis does not generate stereoisomers. Therefore, methods for stereoselective synthesis are not applicable to this specific compound. Such considerations would only become relevant in the synthesis of certain analogues that incorporate chiral centers in either the acid or the alcohol moiety.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are a key strategy in medicinal chemistry to create prodrugs with modified physicochemical properties. By altering the ester promoiety, researchers can fine-tune characteristics such as lipophilicity and susceptibility to enzymatic hydrolysis. Several such analogues have been synthesized using the esterification methodologies described previously.

For instance, a study on the transport of mefenamic acid prodrugs involved the synthesis of the morpholinoethyl ester and the pyrrolidinoethyl ester. nih.gov These compounds are direct structural analogues of the diethylaminoethyl ester, where the diethylamino group is replaced by a morpholine (B109124) or pyrrolidine (B122466) ring, respectively.

Other research has focused on creating ester prodrugs with different types of promoieties altogether. Examples include:

Esters synthesized with natural phenolic compounds like eugenol (B1671780) and vanillin, using DCC coupling methods. derpharmachemica.com

An ester prodrug created by condensing mefenamic acid with N-hydroxymethylsuccinimide. nih.gov

The synthesis of α-tocopherol (Vitamin E) esters of mefenamic acid to explore different biological properties. nih.gov

These examples demonstrate a common theme: the carboxylic acid group of mefenamic acid is a versatile handle for esterification with a wide variety of alcohols to generate novel chemical entities. derpharmachemica.comresearchgate.net

Table 2: Examples of Synthesized Mefenamic Acid Ester Analogues

| Analogue/Ester Prodrug | Alcohol/Promoiety Used in Synthesis | Reference |

|---|---|---|

| Mefenamic acid morpholinoethyl ester | 2-Morpholinoethanol | nih.gov |

| Mefenamic acid pyrrolidinoethyl ester | 2-Pyrrolidinoethanol | nih.gov |

| Mefenamic acid-eugenol ester | Eugenol | derpharmachemica.com |

| Mefenamic acid-vanillin ester | Vanillin | derpharmachemica.com |

| Mefenamic acid-N-hydroxymethylsuccinimide ester | N-Hydroxymethylsuccinimide | nih.gov |

| α-Tocopherol monoester of mefenamic acid | α-Tocopherol | nih.gov |

Structural Modifications of the Diethylaminoethyl Moiety

The diethylaminoethyl group of this compound presents a versatile scaffold for structural modifications. These alterations are primarily aimed at modulating the compound's physicochemical properties, such as lipophilicity, solubility, and its pharmacokinetic profile. The overarching goal of such modifications is often to enhance drug targeting, improve membrane permeability, and potentially reduce systemic side effects. nih.govnih.gov

Strategic modifications can be categorized as follows:

Introduction of cyclic amines: The diethylamino group can be substituted with cyclic amine structures such as piperidine, pyrrolidine, or morpholine. psu.ac.th This conformational constraint can significantly impact the molecule's interaction with biological targets and its metabolic stability.

Quaternization of the tertiary amine: The nitrogen atom of the diethylaminoethyl moiety can be quaternized to form a permanently charged ammonium (B1175870) salt. This modification would drastically increase the water solubility of the compound, a strategy often employed to develop formulations for parenteral administration.

These structural changes can be systematically explored to create a library of derivatives with a range of physicochemical properties, allowing for the optimization of the drug's performance. The following table illustrates potential modifications and their predicted impact.

| Modification | Substituent Example | Predicted Impact on Properties |

| N,N-dialkyl substitution | Methyl, Propyl, Butyl | Alters lipophilicity and basicity |

| Cyclic amine introduction | Piperidino, Pyrrolidino, Morpholino | Modifies steric and electronic properties, potentially improving metabolic stability |

| Quaternization | Trimethylammonium iodide | Increases water solubility significantly |

Introduction of Diverse Ester Linkages and Prodrug Motifs

The ester linkage in this compound is a key functional group that can be engineered to create prodrugs with tailored release characteristics. ijpsjournal.comnih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. openmedicinalchemistryjournal.com This approach is particularly valuable for NSAIDs like mefenamic acid to mask the free carboxylic acid group, which is often associated with gastric irritation. derpharmachemica.comtsijournals.com

Strategies for introducing diverse ester linkages and prodrug motifs include:

Varying the Spacer Length: The ethylene (B1197577) (-CH2CH2-) spacer between the ester and the amine can be lengthened or shortened. This can influence the rate of enzymatic or chemical hydrolysis of the ester bond, thereby controlling the release rate of mefenamic acid.

Bio-cleavable Ester Motifs: More sophisticated ester linkages that are substrates for specific enzymes can be incorporated. For example, esters that are selectively cleaved by esterases prevalent in target tissues could lead to site-specific drug release.

Mutual Prodrugs: The diethylaminoethyl ester can be further modified by linking another pharmacologically active agent to it, creating a mutual prodrug. This strategy aims to achieve synergistic effects or to mitigate the side effects of one or both drugs. For example, linking an antioxidant or a gastroprotective agent could be a viable approach. ijpsr.com

The design of these prodrugs requires a careful balance between chemical stability (to ensure adequate shelf-life and passage to the site of action) and susceptibility to in vivo hydrolysis to release the active mefenamic acid.

The following table outlines some conceptual prodrug strategies for this compound:

| Prodrug Strategy | Modification Example | Therapeutic Rationale |

| Spacer Modification | Propylene or Butylene linker | Modulate hydrolysis rate and drug release kinetics |

| Enzyme-targeted Ester | Ester susceptible to tumor-specific enzymes | Targeted drug delivery to cancerous tissues |

| Mutual Prodrug | Conjugation with a proton pump inhibitor | Potential for reduced gastric ulceration |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The synthesis of this compound and its derivatives invariably produces a mixture of the desired product, unreacted starting materials, and by-products. Therefore, robust purification and isolation techniques are paramount to obtaining a compound of high purity, which is a critical requirement for any potential therapeutic agent.

Commonly employed purification methods include:

Crystallization: This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving impurities in the solution. The choice of solvent is critical for effective purification. google.com

Column Chromatography: This is a highly versatile and widely used technique for separating components of a mixture. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). nih.gov The different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (the solvent). This allows for the separation and isolation of the pure compound. High-performance liquid chromatography (HPLC) is a more advanced and efficient form of column chromatography used for both analytical and preparative-scale purifications. merckmillipore.com

Extraction: Liquid-liquid extraction is often used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. By adjusting the pH of the aqueous phase, the solubility of acidic or basic compounds can be manipulated to facilitate their separation. For instance, unreacted mefenamic acid could be removed by extraction with an aqueous basic solution.

Thin-Layer Chromatography (TLC): While primarily an analytical technique to monitor the progress of a reaction and assess the purity of a sample, TLC can also be used for small-scale preparative separations. tsijournals.com

The purity of the final product is typically assessed using a combination of analytical techniques, including melting point determination, spectroscopy (NMR, IR, Mass Spectrometry), and chromatography (TLC, HPLC). derpharmachemica.comtsijournals.com

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through a series of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each unique nucleus within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the N-H proton, and the aliphatic protons of the diethylaminoethyl ester group. The aromatic region would display complex multiplets corresponding to the substituted benzene rings. The diethylaminoethyl moiety would be characterized by overlapping signals, likely a triplet for the terminal methyl groups and quartets or triplets for the methylene groups, shifted downfield due to the influence of the adjacent nitrogen and oxygen atoms.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the ester carbonyl carbon (C=O), carbons of the two aromatic rings, and the aliphatic carbons of the side chain. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Mefenamic Acid Diethylaminoethyl Ester

This interactive table outlines the predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference. The predictions are based on the analysis of mefenamic acid and similar ester compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | - | ~168.0 |

| Aromatic CHs | 6.6 - 8.1 (multiplets) | 110.0 - 150.0 |

| Aromatic C-N / C-C=O | - | 115.0 - 152.0 |

| N-H | ~9.4 (singlet, broad) | - |

| Mefenamic Methyls (Ar-CH₃) | ~2.2, ~2.3 (singlets) | ~14.5, ~20.5 |

| Ester Methylene (-O-CH₂-) | ~4.3 (triplet) | ~63.0 |

| Amine Methylene (-N-CH₂-) | ~2.8 (triplet) | ~51.0 |

| Ethyl Methylene (-N-CH₂-CH₃) | ~2.6 (quartet) | ~47.5 |

| Ethyl Methyl (-CH₃) | ~1.1 (triplet) | ~12.0 |

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to confirm how they are connected.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between adjacent protons within the diethylaminoethyl chain (e.g., between the -CH₂-CH₃ protons) and between neighboring protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). researchgate.net Each cross-peak in an HSQC spectrum confirms a specific C-H bond, allowing for the unambiguous assignment of the protonated carbons predicted in Table 1.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent peak would be the sharp, strong absorption from the ester carbonyl (C=O) stretch. The disappearance of the broad O-H absorption characteristic of the parent mefenamic acid's carboxylic acid group and the appearance of this ester peak provide clear evidence of successful esterification. Other key signals include the N-H stretch of the secondary amine, C-O stretching of the ester group, and various C-H and C=C stretching and bending vibrations from the aliphatic and aromatic parts of the molecule.

Table 2: Characteristic Infrared Absorption Bands for this compound

This interactive table lists the expected vibrational frequencies and their corresponding molecular motions.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description of Vibration |

| Secondary Amine (N-H) | 3300 - 3450 | N-H Stretch |

| Aromatic C-H | 3000 - 3100 | C-H Stretch |

| Aliphatic C-H | 2850 - 2980 | C-H Stretch |

| Ester Carbonyl (C=O) | 1700 - 1725 | C=O Stretch |

| Aromatic C=C | 1570 - 1610 | C=C Ring Stretch |

| Ester C-O | 1150 - 1250 | C-O Stretch |

| Aromatic C-N | 1250 - 1350 | C-N Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns. The molecular weight of the free base form of this compound is 356.49 g/mol . In electrospray ionization (ESI), it would typically be observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 357.5.

Under fragmentation conditions (MS/MS), the molecule is expected to break in predictable ways. The ester and tertiary amine functionalities are common sites for cleavage. A primary fragmentation pathway involves the cleavage of the diethylaminoethyl group, leading to a highly stable and commonly observed fragment ion.

Table 3: Predicted Mass Spectrometry Fragments for this compound

This interactive table shows the predicted mass-to-charge ratios (m/z) of key fragments and their likely structures.

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 357.5 | [C₂₁H₂₈N₂O₂ + H]⁺ | Protonated molecular ion |

| 242.1 | [Mefenamic Acid + H]⁺ | Cleavage of the ester bond with hydrogen transfer |

| 116.1 | [HO-CH₂-CH₂-N(CH₂CH₃)₂ + H]⁺ | Cleavage of the ester bond with charge retention on the side chain |

| 86.1 | [CH₂=N(CH₂CH₃)₂]⁺ | α-cleavage adjacent to the nitrogen atom after initial fragmentation |

X-ray Crystallography for Solid-State Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. To date, a solved crystal structure for this compound has not been reported in the public domain.

However, extensive crystallographic studies on the parent mefenamic acid have revealed significant conformational flexibility and polymorphism. nih.govactapharmsci.com Mefenamic acid is known to exist in at least three polymorphic forms, which differ primarily in the torsional angle between the two aromatic rings and the hydrogen-bonding network formed by the carboxylic acid groups. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These methods are crucial for predicting reactivity, stability, and various spectroscopic properties.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry to determine the ground-state properties of molecules. For mefenamic acid and its esters, DFT calculations can elucidate key electronic parameters that influence their pharmacokinetic and pharmacodynamic profiles.

DFT studies on the parent mefenamic acid have been instrumental in understanding its structural and electronic characteristics. These calculations typically involve geometry optimization to find the lowest energy conformation and subsequent computation of electronic properties. Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack.

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intimately linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and to understand its flexibility, which is crucial for its ability to bind to a receptor.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational methods for exploring the conformational space of flexible molecules. MM methods use classical physics to model the energy of a molecule as a function of its geometry, allowing for rapid energy calculations and geometry optimization. MD simulations, on the other hand, simulate the movement of atoms in a molecule over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's conformational flexibility and the transitions between different conformational states.

For a molecule like mefenamic acid diethylaminoethyl ester, which possesses several rotatable bonds, MD simulations can provide valuable insights into its dynamic behavior in different environments, such as in aqueous solution or within a lipid bilayer. These simulations can help to identify the most populated conformational families and the energetic barriers between them.

The conformation of mefenamic acid is primarily defined by two key dihedral angles: one describing the rotation of the two phenyl rings relative to each other (C₂-N-C₃-C₇), and another describing the orientation of the carboxyl group (O=C₁-C₁₃-C₆). nih.gov Studies on mefenamic acid have shown that it can exist in different conformational states, and the distribution of these conformers can be influenced by the surrounding environment. nih.gov

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, allowing for the prediction of binding affinity and the analysis of intermolecular interactions. nih.gov

The primary therapeutic target of mefenamic acid and its derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. nih.govnih.gov Molecular docking simulations are therefore essential to predict how this compound interacts with the active site of COX-2. nih.gov

These simulations would involve placing the 3D structure of the ester into the binding site of the COX-2 enzyme and using a scoring function to evaluate the fitness of different binding poses. The results would predict the binding energy, with lower values indicating a more stable interaction, and would detail the specific interactions between the ligand and the amino acid residues of the receptor. kemdikbud.go.id

For the parent mefenamic acid, docking studies have identified key interactions within the COX-2 active site. kemdikbud.go.id For instance, the carboxylate group of mefenamic acid is known to form hydrogen bonds with key residues such as Arginine 120 and Tyrosine 355, while the diphenylamine (B1679370) scaffold engages in hydrophobic interactions with the surrounding residues. kemdikbud.go.id In a docking study of this compound, it would be crucial to determine how the ester group and the diethylaminoethyl moiety orient themselves within the active site and what new interactions they might form. The basic nitrogen of the diethylaminoethyl group could potentially form a salt bridge with an acidic residue in the binding pocket, which could significantly enhance binding affinity.

The table below summarizes the key interacting amino acid residues in the COX-2 active site for the parent compound, mefenamic acid, as identified in molecular docking studies. Such data provides a benchmark for evaluating the docking results of its ester derivatives.

| Compound | Interacting Amino Acid Residues in COX-2 Active Site | Reference |

| Mefenamic Acid | TYR385, SER530 | kemdikbud.go.id |

| Mefenamic Acid | ARG120, SER530 | kemdikbud.go.id |

| Mefenamic Acid | TYR355, ARG120 | kemdikbud.go.id |

This table is based on data for the parent compound, mefenamic acid, and serves as an illustrative example.

Ligand-Protein Binding Pose Prediction (e.g., Cyclooxygenase Enzymes)

Ligand-protein binding pose prediction, commonly known as molecular docking, is a computational technique used to predict the preferred orientation and conformation of a ligand when bound to a protein's active site. For this compound, the primary target of interest is the cyclooxygenase (COX) enzyme, the inhibition of which is the main mechanism of action for NSAIDs. derpharmachemica.com

While specific docking studies for the diethylaminoethyl ester are not extensively published, the binding mode of the parent compound, mefenamic acid, within the COX-2 active site provides a foundational understanding. Mefenamic acid binds within the hydrophobic channel of the COX enzyme. nih.gov Key interactions for fenamate-class NSAIDs typically involve hydrogen bonds and hydrophobic interactions with critical amino acid residues. For instance, the carboxylate group of NSAIDs often forms a crucial salt bridge or hydrogen bond with a positively charged residue like Arginine 120 (Arg120) at the entrance of the active site, while another key interaction involves Tyrosine 385 (Tyr385) deeper within the catalytic site. nih.gov

In predicting the binding pose of this compound, computational models would assess how the larger, more flexible diethylaminoethyl group fits within the COX active site. The esterification of the carboxylic acid removes the potential for the critical interaction with Arg120. This suggests that the ester prodrug itself is likely a much weaker inhibitor of COX-2 than the parent mefenamic acid. The docking simulation would explore various conformations of the ester chain to find the most energetically favorable pose, which may differ significantly from that of mefenamic acid. The primary goal of such a prodrug is not to bind tightly itself, but to be hydrolyzed in vivo to release the active mefenamic acid.

Table 1: Predicted Key Amino Acid Interactions for Mefenamic Acid in COX-2 Active Site

| Interacting Residue | Interaction Type | Significance |

| Arginine 120 (Arg120) | Ionic Interaction / Hydrogen Bond | Anchors the acidic group of the NSAID at the channel entrance. |

| Tyrosine 385 (Tyr385) | Hydrogen Bond / π-π Stacking | Critical for the catalytic activity of the COX enzyme. |

| Serine 530 (Ser530) | Hydrogen Bond | Site of irreversible acetylation by aspirin; important for positioning of other NSAIDs. nih.gov |

| Hydrophobic Pocket | Van der Waals Forces | Surrounds the ligand, providing stability through interactions with non-polar residues. |

Scoring Functions and Binding Affinity Estimation

Following the prediction of a binding pose, scoring functions are employed to estimate the binding affinity between the ligand and the protein. This affinity is typically represented as a numerical score that approximates the binding free energy (ΔG), with lower scores (more negative values) indicating stronger binding. These functions are crucial for ranking different potential drug candidates in virtual screening campaigns. nih.govnih.gov

There are several classes of scoring functions, each with its own methodology:

Force-Field-Based: These functions calculate the binding energy based on classical mechanics, summing up the van der Waals and electrostatic interaction energies between the ligand and the protein.

Empirical: These functions use a regression-based equation where the binding energy is a sum of weighted terms representing different types of interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic effects).

Knowledge-Based: These derive statistical potentials from a large database of known protein-ligand complexes, scoring interactions based on how frequently they occur in experimentally determined structures.

Machine Learning-Based: A newer class of functions that uses advanced algorithms trained on vast datasets of protein-ligand interactions to predict binding affinity, often showing higher accuracy. nih.gov

For this compound, a scoring function would calculate the interaction energy for its predicted pose within the COX-2 active site. The resulting score would be compared to that of the parent mefenamic acid. It is expected that the score for the ester would indicate a significantly lower binding affinity (a less favorable score) due to the loss of the key carboxylate interaction with Arg120. This computational estimation supports the rationale that the compound must undergo hydrolysis to become an effective COX inhibitor.

Table 2: Major Classes of Scoring Functions in Molecular Docking

| Scoring Function Class | Principle | Typical Application |

| Force-Field-Based | Summation of non-bonded interaction energies (van der Waals, electrostatic). | Pose refinement and binding energy estimation. |

| Empirical | Regression-fitted equation with weighted energy terms. | Fast screening and lead optimization. |

| Knowledge-Based | Statistical potentials derived from structural databases. | Ranking poses and predicting affinity for diverse systems. |

| Machine Learning-Based | Algorithms trained on large datasets of known binders. | High-accuracy binding affinity prediction. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For the design of derivatives of this compound, QSAR would be a valuable tool to predict the activity of new, unsynthesized analogs and guide synthetic efforts toward more potent or effective compounds. nih.gov

The QSAR modeling process involves several key steps:

Dataset Preparation: A series of structurally related derivatives of the lead compound (in this case, mefenamic acid esters) is compiled along with their experimentally measured biological activity (e.g., COX-2 inhibition, anti-inflammatory effect, or rate of hydrolysis).

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its steric (size, shape), electronic (charge distribution), and hydrophobic characteristics.

Model Generation: A statistical or machine learning algorithm is used to build a mathematical equation that links the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

In one study focused on mefenamic acid derivatives, the online GUSAR (General Unrestricted Structure-Activity Relationships) software was used to predict acute toxicity, demonstrating the application of such models in drug design. nih.gov A QSAR model for mefenamic acid esters could be used to design derivatives with an optimal rate of hydrolysis or to fine-tune the properties of the released leaving group (diethylaminoethanol) to minimize any potential side effects.

Table 3: Conceptual Framework for a QSAR Study on Mefenamic Acid Esters

| Component | Description | Example for Mefenamic Acid Esters |

| Biological Activity (Dependent Variable) | The measured effect to be predicted. | Rate of enzymatic hydrolysis (h⁻¹); COX-2 inhibition (IC₅₀). |

| Molecular Descriptors (Independent Variables) | Calculated physicochemical properties. | LogP (hydrophobicity), Molar Volume (sterics), Dipole Moment (electronics). |

| Molecular Series | A set of structurally similar compounds. | Various alcohol esters of mefenamic acid (e.g., methyl, ethyl, propyl, diethylaminoethyl). |

| Mathematical Model | The equation relating descriptors to activity. | Activity = c₀ + c₁(LogP) + c₂(Molar Volume) + ... |

In Silico Prediction of Metabolic Transformations (Enzymatic Hydrolysis)

In silico metabolic prediction involves the use of computational tools to foresee how a drug candidate will be transformed by metabolic enzymes in the body. nih.gov This is critical for identifying potentially toxic metabolites and understanding a drug's pharmacokinetic profile. For an ester prodrug like this compound, the primary and most crucial metabolic transformation is enzymatic hydrolysis.

Computational systems predict sites of metabolism (SOMs) by analyzing a molecule's structure for chemical groups susceptible to enzymatic attack. nih.gov The ester linkage in this compound is a classic substrate for hydrolase enzymes, particularly carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract. In silico models would identify the carbonyl carbon of the ester as the most probable site of metabolism. The predicted reaction is the hydrolytic cleavage of the ester bond to yield two products:

Mefenamic Acid: The active parent drug.

Diethylaminoethanol: The alcohol leaving group.

Following this initial hydrolysis, the released mefenamic acid would then be subject to its own known metabolic pathways. The primary route for mefenamic acid metabolism is oxidation of the 3'-methyl group by the cytochrome P450 enzyme CYP2C9, followed by further oxidation to a carboxylic acid metabolite. wikipedia.orgchemicalbook.com In silico tools can also predict these subsequent transformations, providing a comprehensive metabolic map before any experimental work is undertaken.

Molecular and Cellular Mechanisms of Action Preclinical Investigation

Enzyme Inhibition Kinetics and Selectivity Profiling (e.g., COX-1, COX-2)

The hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid is their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govyoutube.com There are two primary isoforms, COX-1 and COX-2. youtube.com COX-1 is constitutively expressed and plays a role in protecting the stomach lining and promoting platelet aggregation, while COX-2 is inducible and is a key mediator of inflammation, pain, and fever. youtube.com

In Vitro Assays for Cyclooxygenase Isoform Inhibition

The inhibitory activity of mefenamic acid on COX-1 and COX-2 has been evaluated using various in vitro assays. springernature.com A common method is the colorimetric COX inhibitor screening assay, which measures the peroxidase component of COX enzymes. mdpi.com In these assays, the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is determined to assess potency and selectivity. mdpi.com

Studies have shown that mefenamic acid is a non-selective inhibitor of both COX-1 and COX-2. nih.gov However, the reported IC₅₀ values can vary depending on the specific assay conditions. For instance, one study reported an IC₅₀ value for mefenamic acid against COX-1 of 0.12 μM, while another reported it as 29.9 μM. nih.govmdpi.com For COX-2, an IC₅₀ of 5.3 μM has been documented. mdpi.com

Table 1: In Vitro COX Inhibition Data for Mefenamic Acid

| Enzyme | IC₅₀ (μM) | Source |

|---|---|---|

| Ovine COX-1 | 29.9 ± 0.09 | mdpi.com |

| Human COX-2 | 5.3 | mdpi.com |

| COX-1 | 0.12 | nih.gov |

Competitive vs. Non-competitive Inhibition Studies

The mechanism of COX inhibition by mefenamic acid is complex and appears to be substrate-dependent. nih.govnih.gov When arachidonic acid is the substrate, mefenamic acid acts as a weak, competitive inhibitor of COX-2. nih.govnih.gov This means it competes with arachidonic acid for binding to the active site of the enzyme. nih.govnih.gov

In contrast, when 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid, is the substrate, mefenamic acid demonstrates potent, non-competitive inhibition of COX-2. nih.govnih.gov In this scenario, the binding of mefenamic acid to one subunit of the COX-2 homodimer is sufficient to inhibit the oxygenation of 2-AG at the other subunit. nih.govnih.gov This suggests that mefenamic acid can associate with COX-2 more tightly than previously thought, preventing the productive binding of 2-AG but not arachidonic acid. nih.gov

Investigation of Molecular Targets Beyond Cyclooxygenases

Modulation of Specific Receptors and Ion Channels (e.g., GABA, Opioid, Glutamate (B1630785) receptors)

Preclinical studies have indicated that mefenamic acid can modulate several key receptors and ion channels in the central nervous system.

GABA Receptors: Mefenamic acid has been shown to modulate gamma-aminobutyric acid type A (GABAᴀ) receptors. nih.gov It potentiates GABA-activated currents for α1β2γ2S receptors but inhibits responses on α1β1 constructs. nih.gov This modulation is dependent on the β subunit of the receptor, with asparagine (N) 290 in the second transmembrane domain of β2 and β3 subunits being a critical site for its positive modulatory action. nih.gov

Opioid Receptors: The antinociceptive effects of mefenamic acid and its esters may involve the opioid system. nih.gov Studies have shown that pretreatment with naloxone, an opioid receptor antagonist, can reverse the antinociceptive effects of mefenamic acid in animal models. nih.gov

Glutamate Receptors: There is evidence to suggest that mefenamic acid esters can influence glutamatergic pathways. nih.gov Treatment with these esters resulted in a significant inhibition of pain in a glutamate-induced licking response test in mice, suggesting a potential interaction with glutamate receptors. nih.gov

Inhibition of NLRP3 Inflammasome and IL-1β Release

Mefenamic acid has been identified as an effective and selective inhibitor of the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response. nih.govnih.gov This inhibition is independent of its COX-inhibiting activity. nih.gov

In experimental models using macrophages, mefenamic acid was shown to inhibit the release of interleukin-1β (IL-1β), a potent pro-inflammatory cytokine processed by the NLRP3 inflammasome. nih.gov It also prevented the formation of ASC (apoptosis-associated speck-like protein containing a CARD) specks, which is a key step in inflammasome activation. nih.gov This action is thought to occur through the blockade of volume-regulated anion channels (VRAC) in the plasma membrane. nih.gov

Table 2: Effect of Mefenamic Acid on NLRP3 Inflammasome

| Activity | Observation | Source |

|---|---|---|

| IL-1β Release | Inhibited in lipopolysaccharide (LPS) and ATP-stimulated macrophages. | nih.gov |

| ASC Speck Formation | Inhibited in LPS and ATP-stimulated macrophages. | nih.gov |

| Mechanism | Blockade of volume-regulated anion channels (VRAC). | nih.gov |

Caspase Pathway Activation Studies

The inhibition of the NLRP3 inflammasome by mefenamic acid also impacts the caspase pathway. Specifically, western blot analysis has demonstrated that the fenamate class of NSAIDs, including mefenamic acid, inhibits the caspase-1-dependent processing of IL-1β. nih.gov Caspase-1 is the enzyme that cleaves pro-IL-1β into its active, secreted form, and its activation is a critical downstream event of NLRP3 inflammasome assembly. nih.gov

Cellular Pathway Modulation in Controlled In Vitro Systems

Specific in vitro studies detailing the effects of mefenamic acid diethylaminoethyl ester on cellular pathways are not available in the reviewed scientific literature. The parent compound, mefenamic acid, is known to modulate several cellular pathways, but it is not scientifically accurate to extrapolate these findings to its diethylaminoethyl ester derivative without specific experimental evidence.

No peer-reviewed in vitro studies were identified that specifically investigated the effects of this compound on prostaglandin (B15479496) synthesis in cell lines. The primary mechanism of action for mefenamic acid is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. nih.govdrugs.comwikipedia.org However, without direct experimental data, the specific inhibitory profile and potency of the diethylaminoethyl ester derivative against COX-1 and COX-2 in cultured cells remain undetermined.

There is no available scientific literature detailing the impact of this compound on hyaluronic acid synthesis in in vitro systems. Research on the effects of other non-steroidal anti-inflammatory drugs (NSAIDs) on glycosaminoglycan metabolism in chondrocytes has been conducted, but specific data for this particular ester is absent.

No in vitro studies documenting the anti-proliferative effects of this compound on any cancer cell lines were found in the public domain. While some research has explored the anti-cancer potential of mefenamic acid and its other derivatives, this information cannot be attributed to the diethylaminoethyl ester without specific investigation. nih.govnih.gov

Structure-Activity Relationships (SAR) at the Molecular Level

Specific structure-activity relationship (SAR) studies for this compound at the molecular level are not described in the available literature. SAR studies for the broader class of fenamates, including mefenamic acid, have been conducted. nih.gov These studies generally focus on modifications of the N-aryl ring and the anthranilic acid moiety to understand their influence on anti-inflammatory activity. The esterification of the carboxylic acid group, as in this compound, is a common strategy to create prodrugs with the aim of reducing gastrointestinal side effects associated with the free carboxylic acid. gsconlinepress.comresearchgate.net However, detailed molecular-level analysis of how the diethylaminoethyl ester group specifically affects receptor binding and biological activity is not available.

Prodrug Design and in Vitro Activation Characteristics

Chemical Strategies for Carboxylic Acid Masking

The primary chemical strategy for masking the carboxylic acid functionality of mefenamic acid is esterification. This reaction covalently links the carboxylic acid group with an alcohol, in this case, 2-(diethylamino)ethanol, to form an ester. This transformation neutralizes the acidic proton responsible for direct gastric irritation. nih.gov

The synthesis of such ester prodrugs often involves condensation reactions. A common method is the dicyclohexylcarbodiimide (DCC) coupling method. In this procedure, mefenamic acid is dissolved in an anhydrous solvent like dichloromethane and cooled. The alcohol (2-(diethylamino)ethanol) is added, followed by the coupling agent DCC and a catalyst such as dimethylaminopyridine (DMAP). The reaction mixture is stirred, allowing the ester bond to form. The resulting ester is then purified to remove byproducts. Another approach involves converting mefenamic acid to its more reactive acid chloride intermediate, which can then be reacted with the alcohol.

The key outcomes of this chemical modification are:

Masking of the acidic group: The ester linkage temporarily blocks the free carboxylic acid, which is implicated in causing local irritation in the stomach. ijpsjournal.com

Increased Lipophilicity: Ester prodrugs are generally more lipophilic (fat-soluble) than their parent carboxylic acids. This alteration can influence the drug's solubility, absorption, and pharmacokinetic profile.

In Vitro Stability and Hydrolysis Kinetics in Simulated Physiological Media

A critical feature of a successful prodrug is its ability to remain intact until it reaches the desired site for activation. For an orally administered prodrug of mefenamic acid, this means it should be stable in the acidic conditions of the stomach and hydrolyze to release the parent drug in the more neutral environment of the intestine or in the bloodstream. chemrevlett.comresearchgate.net The stability and hydrolysis kinetics are therefore evaluated in various simulated physiological media.

pH-Dependent Stability Profiles

The hydrolysis of the ester bond in mefenamic acid prodrugs is highly dependent on pH. Studies on various mefenamic acid esters consistently show that they are significantly more stable in acidic conditions, mimicking the stomach, than in neutral or alkaline conditions, which simulate the intestinal and systemic environments. chemrevlett.com

In simulated gastric fluid (SGF), typically at a pH of 1.2, the ester prodrugs exhibit minimal hydrolysis. chemrevlett.com This stability is crucial as it prevents the premature release of mefenamic acid in the stomach, thereby avoiding direct mucosal damage. Conversely, in simulated intestinal fluid (SIF) at a pH of 7.4, the rate of hydrolysis increases substantially, leading to the cleavage of the ester bond and the release of the active parent drug. nih.gov This pH-sensitive behavior ensures that the drug is released in the intended region for absorption. The hydrolysis reaction typically follows first-order kinetics.

To illustrate this principle, the table below presents kinetic data from a study on mefenamic acid-eugenol ester (MAEU) and mefenamic acid-vanillin ester (MAVAN), which demonstrates the pH-dependent stability characteristic of this class of prodrugs.

| pH | Prodrug | Observed Rate Constant (Kobs) | Half-life (t1/2) in hours |

|---|---|---|---|

| 1.2 (Simulated Gastric Fluid) | Mefenamic Acid-Eugenol Ester (MAEU) | 6.261 × 10⁻⁴ | 18.44 |

| Mefenamic Acid-Vanillin Ester (MAVAN) | 7.058 × 10⁻⁴ | 16.36 | |

| 7.4 (Simulated Intestinal Fluid) | Mefenamic Acid-Eugenol Ester (MAEU) | 1.524 × 10⁻³ | 7.57 |

| Mefenamic Acid-Vanillin Ester (MAVAN) | 1.865 × 10⁻³ | 6.19 |

Enzymatic Hydrolysis by Esterases in Various Biological Mimics

In addition to pH-mediated chemical hydrolysis, the bioconversion of ester prodrugs in the body is often catalyzed by enzymes, primarily esterases. researchgate.net These enzymes are abundant in various tissues, including the liver, intestines, and blood plasma. chemrevlett.com Therefore, evaluating the prodrug's stability in biological mimics containing these enzymes is essential to predict its in vivo behavior.

Studies are commonly conducted in media such as:

Human Plasma: Typically, a solution of 80% human plasma is used to simulate systemic circulation. Ester prodrugs of NSAIDs often undergo rapid hydrolysis in plasma due to the high activity of plasma esterases, leading to the release of the parent drug after absorption. researchgate.net

Liver Microsomes/Homogenates: The liver is a major site of drug metabolism. Incubating the prodrug with rat liver homogenates or microsomes helps to assess the extent of first-pass metabolism and enzymatic cleavage by hepatic esterases. chemrevlett.com

Intestinal Homogenates: To simulate the conditions within the intestinal wall, rat intestinal homogenates are used. This helps determine the degree of enzymatic hydrolysis that may occur during the absorption process. chemrevlett.com

The presence of esterases significantly accelerates the rate of prodrug cleavage compared to simple chemical hydrolysis at the same physiological pH (7.4). researchgate.net This enzymatic action ensures efficient release of the active drug to elicit its therapeutic effect.

Release Kinetics of Parent Mefenamic Acid from Ester Prodrug in Simulated Biorelevant Media

The release of the parent mefenamic acid is a direct consequence of the hydrolysis of the ester bond. The kinetics of this release are studied to ensure that the active drug becomes available for absorption and action at an appropriate rate. The release is monitored over time in simulated media, such as SGF (pH 1.2), SIF (pH 7.4), and human plasma.

Consistent with stability studies, the release of mefenamic acid is minimal and slow in acidic SGF. However, upon transfer to neutral or alkaline media like SIF, the release rate increases. chemrevlett.comchemrevlett.com The most rapid and complete release is typically observed in 80% human plasma, highlighting the significant role of esterase enzymes in activating the prodrug once it enters systemic circulation.

The following table, derived from a study on various mefenamic acid ester prodrugs, illustrates the cumulative percentage release of mefenamic acid over time in different simulated environments.

| Time (hours) | % Release in SGF (pH 1.2) | % Release in SIF (pH 7.4) | % Release in 80% Human Plasma |

|---|---|---|---|

| 0 | 0 | 0 | 0 |

| 1 | ~5% | ~13-22% | ~24% |

| 4 | ~11-16% | ~26-57% | ~60% |

| 8 | ~20-27% | ~58-75% | ~96% |

Design Rationale for Targeted Delivery (Pre-absorption Chemical Modification)

The design of mefenamic acid diethylaminoethyl ester as a prodrug is a deliberate strategy of pre-absorption chemical modification aimed at achieving targeted drug delivery and improving the safety profile of the parent NSAID. ijpsjournal.comnih.gov

The core rationale is to circumvent the primary mechanism of NSAID-induced gastric injury, which is the direct topical irritation caused by the free carboxylic acid group on the gastric mucosa. By masking this group as an ester, the prodrug can pass through the stomach largely intact, as it is designed to be stable in the highly acidic gastric environment. chemrevlett.com This prevents the parent drug from making direct contact with the stomach lining, thereby reducing the risk of local side effects like irritation, ulceration, and bleeding.

The prodrug is engineered to become activated—releasing the therapeutic agent, mefenamic acid—only after it has passed the stomach. The activation occurs through two primary mechanisms:

pH-Dependent Hydrolysis: As the prodrug enters the higher pH environment of the small intestine (pH ~7.4), the ester bond becomes more susceptible to chemical hydrolysis, initiating the release of mefenamic acid for local absorption. chemrevlett.com

Enzymatic Hydrolysis: Following absorption into the bloodstream or during passage through the intestinal wall, the prodrug is rapidly cleaved by ubiquitous esterase enzymes, ensuring efficient systemic delivery of the active drug. researchgate.net

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the principal analytical approach for the separation, identification, and quantification of mefenamic acid and its derivatives. Techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography (GC) are employed, with HPLC being the most prevalent due to its versatility and sensitivity for this class of compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

While no specific HPLC method for mefenamic acid diethylaminoethyl ester is published, methods for other mefenamic acid ester prodrugs have been developed. These methods are typically used to monitor the stability of the ester and its hydrolysis back to the parent mefenamic acid in various biological media. derpharmachemica.comnih.gov The development of a robust HPLC method for this compound would necessitate the optimization of its mobile phase, column chemistry, and detection parameters.

Mobile Phase Optimization

For analogous mefenamic acid esters, reversed-phase HPLC is the standard technique. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent.

Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers used. derpharmachemica.com The ratio of organic solvent to aqueous buffer is a critical parameter that must be adjusted to achieve adequate retention and separation of the ester from potential impurities and the parent acid.

Aqueous Buffer: Phosphate buffers are frequently used to control the pH of the mobile phase. derpharmachemica.com For an amine-containing compound like this compound, pH control is crucial to ensure consistent retention and peak shape by maintaining a single ionic state. The pH for similar analyses is often adjusted to be in the acidic to neutral range.

Column Chemistry Selection

The selection of the stationary phase is critical for achieving successful separation.

Reversed-Phase Columns: C18 (octadecylsilane) columns are the most widely used for the analysis of mefenamic acid and its derivatives due to their hydrophobic nature, which provides good retention for these relatively non-polar molecules. C8 (octylsilane) columns are also a viable alternative.

Particle Size and Dimensions: Column dimensions (e.g., 250 mm x 4.6 mm) and particle sizes (e.g., 5 µm) are standard, providing a balance between resolution and analysis time.

Detection Methods (e.g., UV, Mass Spectrometry)

UV Detection: Mefenamic acid and its esters possess chromophores that allow for strong ultraviolet (UV) absorbance. UV detection is simple, robust, and commonly used. The selection of the detection wavelength is based on the UV spectrum of the analyte to maximize sensitivity. For mefenamic acid, wavelengths are typically set in the 280-285 nm range. The specific maximum absorbance for the diethylaminoethyl ester would need to be determined experimentally.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides higher selectivity and sensitivity and allows for structural confirmation. Mass spectral analysis of other mefenamic acid esters has been used to confirm the molecular weight of the synthesized compounds. derpharmachemica.com This would be an essential technique for the definitive identification and quantification of this compound, especially in complex biological matrices.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable technique for the qualitative and semi-quantitative analysis of mefenamic acid derivatives. Research on various mefenamic acid ester prodrugs utilizes Thin-Layer Chromatography (TLC), a precursor to HPTLC, primarily to monitor the progress of synthesis reactions. derpharmachemica.com

For a quantitative HPTLC method, development would involve:

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates are standard.

Mobile Phase: A mixture of non-polar and polar organic solvents is used. For instance, a developing system for mefenamic acid itself includes chloroform, acetone, acetic acid, and ammonia (B1221849) solution. researchgate.net The optimal solvent system for the ester would need to be determined to achieve a compact spot with an appropriate retention factor (Rf) value, well-separated from any related substances.

Detection: Detection is typically performed using a densitometer that scans the plate at a specific UV wavelength.

Gas Chromatography (GC)

Gas chromatography is less commonly reported for the analysis of mefenamic acid and its esters compared to HPLC. This is likely due to the low volatility and potential thermal instability of these compounds. To be analyzed by GC, derivatization is often required to convert the non-volatile drug into a more volatile and thermally stable compound. While GC methods exist for other types of esters, such as fatty acid methyl esters, there is no published literature detailing a GC method for the analysis of this compound. Development of such a method would be challenging and would need to carefully address the potential for thermal degradation in the injector and column.

Spectroscopic Analytical Methods

Spectroscopic techniques are fundamental in the quantitative analysis of pharmaceutical compounds, offering sensitivity and simplicity.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely employed method for the quantification of mefenamic acid and, by extension, its esters in various formulations. iajpr.comoaskpublishers.comoaskpublishers.com The principle lies in the measurement of the absorbance of a solution containing the compound at a specific wavelength. For mefenamic acid, the wavelength of maximum absorbance (λmax) is consistently reported around 285 nm and 353 nm, depending on the solvent used. isfcppharmaspire.comresearchgate.netnih.gov

A variety of solvents have been utilized for the spectrophotometric analysis of mefenamic acid, including 0.1N sodium hydroxide, methanol, and 1,4-dioxane. iajpr.comnih.govuobaghdad.edu.iq The choice of solvent can influence the λmax. For instance, in 0.1N NaOH, the λmax is observed at 285 nm, while in 1,4-dioxane, a strong absorption band is seen at 353.2 nm. iajpr.comnih.gov

The method generally demonstrates good linearity over a range of concentrations, adhering to Beer's law. japsonline.comresearchgate.netmerckmillipore.com For example, linearity has been reported in the concentration range of 5-25 μg/ml in 0.1N NaOH. iajpr.com Another study using a solution of hydrochloric acid in methanol reported a linear range of 2-25 μg/ml. oaskpublishers.commerckmillipore.com

Table 1: UV-Visible Spectrophotometric Parameters for Mefenamic Acid Quantification

| Parameter | Value | Reference |

|---|---|---|

| λmax (in 0.1N NaOH) | 285 nm | iajpr.com |

| λmax (in 1,4-Dioxane) | 353.2 nm | nih.gov |

| λmax (in HCl:Methanol) | 280 nm | oaskpublishers.commerckmillipore.com |

| Linearity Range (in 0.1N NaOH) | 5-25 μg/ml | iajpr.com |

| Linearity Range (in HCl:Methanol) | 2-25 μg/ml | oaskpublishers.commerckmillipore.com |

Fluorimetric Methods

Fluorimetric methods offer an alternative and often more sensitive approach for the quantification of certain compounds. While specific fluorimetric methods for this compound are not extensively documented, methods have been developed for the parent mefenamic acid. These methods are typically based on the measurement of fluorescence of the analyte or a derivative.

One such method involves the oxidation of mefenamic acid, which can be monitored fluorimetrically. Another approach is based on the formation of fluorescent complexes, for instance, with aluminum (III). researchgate.net A flow-injection spectrofluorimetric method has been proposed for mefenamic acid, which relies on the formation of a complex with Al(III) in an ethanolic medium. This method showed a linear range of 0.30-16.1 micrograms ml-1.

Radiochemical Labeling and Analysis Techniques

Direct Electrophilic Substitution for Isotope Labeling (e.g., Iodine-131)

Direct electrophilic substitution is a common method for introducing a radioactive iodine isotope, such as Iodine-131, onto an aromatic ring. Iodine-131 is a radionuclide that emits both gamma (γ) and beta (β) radiation, making it suitable for both imaging and therapeutic applications. semanticscholar.org The process generally involves the reaction of the target molecule with an iodinating agent in the presence of an oxidizing agent. The aromatic ring of the mefenamic acid moiety in the ester could potentially be a site for such a substitution. The reaction conditions, including pH, temperature, and the choice of oxidizing agent (e.g., Chloramine-T), are critical for achieving good radiochemical yield and purity. iaea.org

Paper Chromatographic Analysis for Radiochemical Purity

Following radiolabeling, it is essential to determine the radiochemical purity of the product. Paper chromatography is a simple and effective technique for this purpose. In this method, a spot of the radiolabeled compound is applied to a strip of chromatography paper. The paper is then developed in a suitable solvent system. The different components in the sample (the labeled compound and any radioactive impurities) will migrate at different rates, resulting in their separation along the paper strip. The distribution of radioactivity on the chromatogram can then be determined using a suitable radiation detector. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system and can be used for identification and purity assessment.

Validation Parameters for Developed Analytical Methods

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The International Conference on Harmonisation (ICH) guidelines are often followed for method validation. Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For mefenamic acid, linearity has been demonstrated in various concentration ranges depending on the method. isfcppharmaspire.comjapsonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure drug is added to a sample and the recovery percentage is calculated. Recoveries for mefenamic acid assays are typically expected to be within 98-102%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Example of Validation Parameters for an HPLC Method for Mefenamic Acid

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 5-250 mgL-1 | researchgate.net |

| Correlation Coefficient (R2) | 0.9995 | researchgate.net |

| Accuracy (% Recovery) | 99% to 108% | researchgate.net |

| Precision (RSD%) | < 5% | researchgate.net |

Future Research Directions and Translational Opportunities for this compound: A Preclinical Perspective

Mefenamic acid, a widely utilized non-steroidal anti-inflammatory drug (NSAID), has been the subject of extensive research to enhance its therapeutic profile and mitigate adverse effects. The synthesis of its diethylaminoethyl ester represents a significant step in this direction. However, the full potential of this chemical modification and related strategies is yet to be realized. This article explores future preclinical research avenues that could further unlock the therapeutic promise of this compound and its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.